(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide: is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-fluoroaniline as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 4-bromobenzaldehyde with 3-fluoroaniline under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the bromine and fluorine substituents.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or fluorinated carboxylic acids, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(3-chlorophenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(3-bromophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide is unique due to the specific combination of bromine and fluorine substituents. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFABDOQSCNGLD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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